![molecular formula C16H22N4O2 B2535052 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone CAS No. 1170532-60-1](/img/structure/B2535052.png)

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

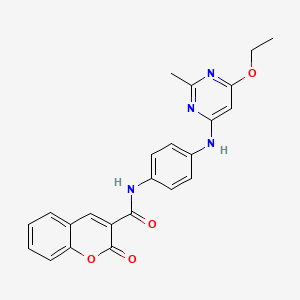

The compound "1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone" is a chemical entity that appears to be related to a class of compounds known for their potential pharmacological activities. The structure suggests the presence of a benzimidazole moiety linked to a piperazine ring, which is further connected to an ethoxyethanone group. This type of structure is often explored for its biological properties, such as antihistaminic activity .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include the formation of the piperazine ring, followed by the attachment of various functional groups. For instance, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents involves the preparation of benzimidazole derivatives and their subsequent modification . Similarly, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives is achieved through a cyclocondensation reaction using specific catalysts . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using techniques such as X-ray crystallography, which provides detailed information about the conformation and crystal packing of the molecules . The piperazine ring typically adopts a chair conformation, which can influence the overall geometry and reactivity of the compound . The benzimidazole and ethoxyethanone groups would also contribute to the molecular conformation and could affect the compound's interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, depending on the functional groups present. For example, the ethoxycarbonyl group in EPBA reacts with 4-fluorobenzoic acid to form the final product . The benzimidazole moiety in the compound of interest could also undergo reactions typical of aromatic heterocycles, such as electrophilic substitution. The presence of the piperazine ring opens up possibilities for nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the benzimidazole and piperazine rings suggests potential for significant polar character, which could affect solubility and binding properties. The ethoxyethanone group might confer some lipophilicity, impacting the compound's pharmacokinetic profile. The exact properties would need to be determined experimentally, but insights can be gained from related compounds, such as those with antihistaminic activity, which show potent in vivo activity due to specific structural features .

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis of Novel Derivatives : This compound is involved in the synthesis of novel 1,2,4-triazole derivatives, indicating a broad utility in creating compounds with potential antimicrobial activities (Bektaş et al., 2007). The synthesis process showcases its versatility in forming base structures for further pharmacological exploration.

- Crystal Structure Elucidation : The crystal structure of a related compound, providing insights into its molecular conformation, has been detailed, highlighting the importance of structural analysis in understanding compound interactions (Faizi et al., 2016).

Antimicrobial and Anti-inflammatory Activities

- Antimicrobial Potency : Various synthesized derivatives demonstrate antimicrobial properties, underscoring the potential of this compound in developing new antimicrobials (Ahmed et al., 2017). These findings suggest avenues for addressing antibiotic resistance issues.

- Anti-inflammatory Properties : Certain derivatives have shown anti-inflammatory activity, offering a pathway for the development of novel anti-inflammatory agents (Patel et al., 2019). This indicates its potential use in treating conditions characterized by inflammation.

Pharmacological Applications

- Antidiabetic Potential : Piperazine derivatives, including structures related to the query compound, have been identified as promising antidiabetic compounds, enhancing insulin secretion without alpha2 adrenoceptor blockage (Le Bihan et al., 1999).

- Anticancer and Antiviral Activities : Synthesized imidazole derivatives exhibit potent anticancer and antiviral properties, suggesting the compound's role in developing therapeutic agents for cancer and viral infections (Al-Soud et al., 2021).

Future Directions

Benzimidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the future research directions could involve exploring the potential applications of this compound in drug discovery and development.

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities .

Mode of Action

It is known that imidazole-containing compounds can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

It is known that imidazole-containing compounds are highly soluble in water and other polar solvents, which could potentially impact their bioavailability .

Result of Action

Imidazole-containing compounds are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It is known that the properties of imidazole-containing compounds can be influenced by their environment .

properties

IUPAC Name |

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-ethoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-2-22-12-16(21)20-9-7-19(8-10-20)11-15-17-13-5-3-4-6-14(13)18-15/h3-6H,2,7-12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFSMQOZDMVHKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B2534976.png)

![2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine](/img/structure/B2534977.png)

![N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2534978.png)

![methyl 7-(benzo[d]thiazole-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2534979.png)

![N-(3-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2534980.png)

![N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2534981.png)

![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2534986.png)

![(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2534988.png)

![N-[(5-bromopyrazin-2-yl)methyl]-3-methylbut-2-enamide](/img/structure/B2534989.png)